Regioisomeric Impact on Bond Dissociation Enthalpy (BDE) and Antioxidant Potency
While direct BDE data for 2,5-dimethyl-3-sulfanylphenol is not available in the literature, class-level inference from a rigorous kinetic study on sulfur-containing phenols demonstrates the critical role of sulfur substituent position on antioxidant performance. The study by Amorati et al. (2006) provides quantitative evidence that an ortho-SMe substituent decreases the O-H BDE by -0.85 kcal/mol compared to the unsubstituted phenol, whereas a para-SMe group leads to a much larger decrease of -3.6 kcal/mol [1]. This ~2.75 kcal/mol difference in BDE directly translates to a measurable change in the rate constant for peroxyl radical trapping (kinh). Consequently, a meta-thiol derivative like 2,5-dimethyl-3-sulfanylphenol, positioned ortho to the OH, is expected to exhibit a distinct antioxidant profile (both BDE and kinh) compared to its para-substituted isomer (e.g., 2,5-dimethyl-4-sulfanylphenol), with the para-isomer predicted to have a lower BDE and thus a higher kinetic activity in non-polar environments.
| Evidence Dimension | Effect of sulfur substituent position on O-H Bond Dissociation Enthalpy (BDE) |
|---|---|
| Target Compound Data | Ortho-SMe substituent on phenol: ΔBDE = -0.85 kcal/mol (relative to phenol) |
| Comparator Or Baseline | Para-SMe substituent on phenol: ΔBDE = -3.6 kcal/mol (relative to phenol) |
| Quantified Difference | Δ(ΔBDE) = 2.75 kcal/mol |
| Conditions | Calculated from EPR radical equilibration experiments and theoretical methods; values are relative to the BDE of unsubstituted phenol. |
Why This Matters
This quantifiable difference in thermodynamic stability of the phenoxyl radical, driven by sulfur position, is a primary selector for applications requiring a specific radical scavenging rate, such as in mechanistic studies of autoxidation or designing polymer stabilizers with tailored activity profiles.
- [1] Amorati, R., Fumo, M. G., Menichetti, S., Mugnaini, V., & Pedulli, G. F. (2006). Electronic and Hydrogen Bonding Effects on the Chain-Breaking Activity of Sulfur-Containing Phenolic Antioxidants. The Journal of Organic Chemistry, 71(17), 6325-6332. View Source
